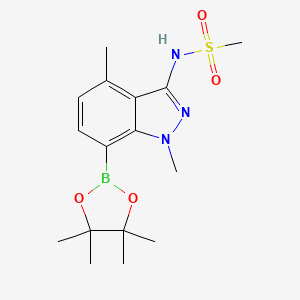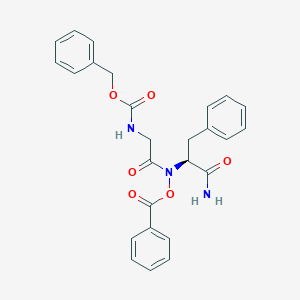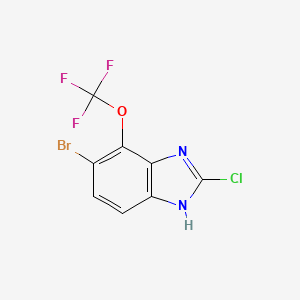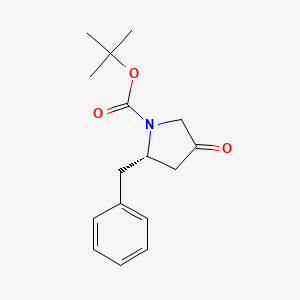
(2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected is a compound of significant interest in organic chemistry. The N-BOC (tert-butoxycarbonyl) group is a common protective group used in the synthesis of amines and amino acids. This compound is particularly valuable due to its stability and ease of removal under mild conditions, making it a versatile intermediate in various synthetic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected typically involves the protection of the amine group using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of N-BOC protected compounds often employs continuous flow reactors to enhance efficiency and yield. The use of heterogeneous catalysts such as Amberlyst-15 in ethanol has been reported to provide high selectivity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Benzyl alcohol or benzaldehyde.
Reduction: 2-Benzyl-4-hydroxypyrrolidine.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly in the development of protease inhibitors and other therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected involves its interaction with various molecular targets. The N-BOC group provides steric protection, allowing selective reactions at other functional groups. The benzyl group can participate in π-π interactions, enhancing binding affinity to target molecules. The pyrrolidine ring structure contributes to the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzyl-4-oxopyrrolidine: Lacks the N-BOC protection, making it less stable under certain conditions.
N-BOC protected pyrrolidine: Similar structure but without the benzyl group, leading to different reactivity and applications.
2-Benzylpyrrolidine: Does not have the ketone group, affecting its chemical behavior.
Uniqueness
(2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected is unique due to the combination of the N-BOC protective group and the benzyl group, which provides a balance of stability and reactivity. This makes it a valuable intermediate in various synthetic pathways and applications .
Eigenschaften
Molekularformel |
C16H21NO3 |
|---|---|
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-benzyl-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-11-14(18)10-13(17)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 |
InChI-Schlüssel |
BMGZKXBNDSMHNM-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1CC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


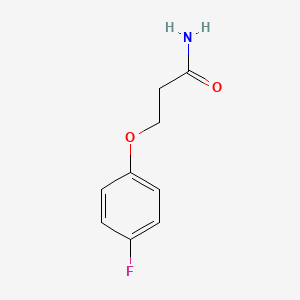
![5-Methoxythiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B15203368.png)

![8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203385.png)


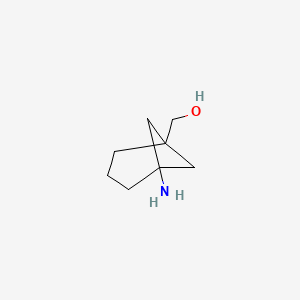
![4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203404.png)
